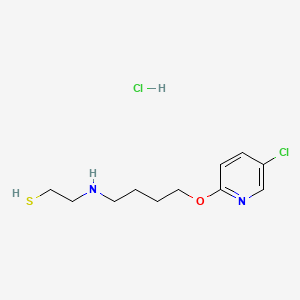
3-Formylrifamycin SV O-(2-propynyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-propynyl)oxime is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The modification of rifamycin to form this compound aims to enhance its pharmacological properties and broaden its application in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime typically involves the modification of 3-Formylrifamycin SV. The process begins with the formation of 3-Formylrifamycin SV, which is then reacted with propargylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods have been developed to improve efficiency and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and better product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(2-propynyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The oxime group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with modified pharmacological properties.
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(2-propynyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial RNA synthesis.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-(2-propynyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifampicin
- Rifapentine
Uniqueness
3-Formylrifamycin SV O-(2-propynyl)oxime is unique due to its modified structure, which enhances its antibacterial properties and broadens its application. Compared to other rifamycin derivatives, it has shown improved efficacy against resistant bacterial strains and better pharmacokinetic properties .
Propriétés
Numéro CAS |
41776-64-1 |
|---|---|
Formule moléculaire |
C41H50N2O13 |
Poids moléculaire |
778.8 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
Clé InChI |
LKFNRYSRXFJAGZ-CFQHGCHSSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)







![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)





